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Introduction
(3R)-3,5-Dimethylmorpholine is a substituted heterocyclic compound of significant interest in

medicinal chemistry and organic synthesis. Its morpholine core is a prevalent scaffold in

numerous approved drugs, valued for its favorable physicochemical properties, including

metabolic stability and aqueous solubility. The stereochemistry of the methyl groups at the C3

and C5 positions dictates the molecule's three-dimensional structure, which in turn influences

its biological activity and interaction with macromolecular targets.

The precise characterization of (3R)-3,5-Dimethylmorpholine and its diastereomers is

fundamental for its application in drug development and as a chiral building block.

Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR)

Spectroscopy, and Mass Spectrometry (MS), are indispensable tools for confirming its

structure, stereochemistry, and purity.

This technical guide provides an in-depth analysis of the spectroscopic signature of (3R)-3,5-
Dimethylmorpholine. As a complete set of experimental data for this specific molecule is not

consolidated in a single source, this document synthesizes information from closely related

analogs, established spectroscopic principles, and predictive analysis to offer a reliable
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reference for researchers. The guide will address the two primary diastereomers that arise from

the (3R) configuration: the trans isomer, (3R,5R)-3,5-Dimethylmorpholine, and the cis isomer,

(3R,5S)-3,5-Dimethylmorpholine.

Molecular Structure and Stereochemistry
The spectroscopic properties of the 3,5-dimethylmorpholine isomers are intrinsically linked to

their stereochemistry. The morpholine ring adopts a stable chair conformation. In this

conformation, substituents at the C3 and C5 positions can be either axial (perpendicular to the

ring plane) or equatorial (in the plane of the ring).

trans-(3R,5R)-3,5-Dimethylmorpholine: In the most stable chair conformation, both methyl

groups occupy equatorial positions to minimize steric hindrance.

cis-(3R,5S)-3,5-Dimethylmorpholine: This isomer exists in a conformational equilibrium

where one methyl group is axial and the other is equatorial.

This conformational difference is critical, particularly for NMR analysis, as axial and equatorial

nuclei exist in distinct magnetic environments.

(3R,5R)-trans-3,5-Dimethylmorpholine (di-equatorial)

(3R,5S)-cis-3,5-Dimethylmorpholine (axial-equatorial)

trans_isomer

cis_isomer

Click to download full resolution via product page

Caption: Chair conformations of trans and cis-3,5-Dimethylmorpholine.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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NMR spectroscopy is the most powerful tool for elucidating the detailed structure and

stereochemistry of 3,5-dimethylmorpholine isomers. The chemical shifts and coupling

constants of both ¹H and ¹³C nuclei are highly sensitive to the local electronic environment and

spatial orientation.

¹³C NMR Analysis
The ¹³C NMR spectra provide a clear distinction between the cis and trans isomers based on

the chemical shifts of the ring carbons and the methyl groups. The primary differentiating factor

is the "gamma-gauche effect," where a substituent causes a shielding (upfield shift) of a carbon

atom three bonds away in a gauche (60°) conformation. In the cis isomer, the axial methyl

group induces a significant shielding effect on the syn-axial carbons (C2 and C6) compared to

the trans isomer where both methyls are equatorial.

Table 1: Predicted ¹³C NMR Chemical Shifts (ppm) in CDCl₃

Carbon Atom
trans-(3R,5R)
Isomer (Predicted)

cis-(3R,5S) Isomer
(Predicted)

Rationale for
Chemical Shift

C3, C5 ~72.5 ~68.0

Methine carbons

adjacent to nitrogen

and bearing a methyl

group. Shielded in the

cis isomer due to the

axial methyl.

C2, C6 ~53.0 ~49.5

Methylene carbons

adjacent to oxygen.

Shielded in the cis

isomer by the gamma-

gauche effect from the

axial methyl.

-CH₃ ~19.0 ~17.5

Methyl carbons. The

axial methyl in the cis

isomer is typically

slightly shielded.
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Note: Predicted values are based on data from analogous substituted morpholines.[1]

¹H NMR Analysis
The ¹H NMR spectrum provides rich information on the proton environment. The distinction

between axial and equatorial protons is a key feature. Generally, axial protons on a six-

membered ring are more shielded (resonate at a lower ppm) than their equatorial counterparts.

In the trans-(3R,5R) isomer, the molecule is symmetric, simplifying the spectrum. The two

methyl groups are equivalent, as are the pairs of protons at C2/C6 and C3/C5.

In the cis-(3R,5S) isomer, the symmetry is broken due to one axial and one equatorial methyl

group, leading to a more complex spectrum with distinct signals for each proton.

Table 2: Predicted ¹H NMR Data (400 MHz, CDCl₃)
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Proton(s)
Predicted
Shift (ppm)

Multiplicity
Coupling
Constants
(Hz)

Isomer
Assignment
Notes

-NH ~1.5 - 2.5 br s - Both

Broad singlet,

chemical shift

is

concentration

and solvent

dependent.

H3, H5 ~2.8 - 3.0 m - trans

Methine

protons,

equatorial.

H2eq, H6eq ~3.6 - 3.8 d
J ≈ 11

(geminal)
trans

Equatorial

protons

adjacent to

oxygen,

deshielded.

H2ax, H6ax ~2.6 - 2.8 dt
J ≈ 11 (gem),

3 (ax-ax)
trans

Axial protons

adjacent to

oxygen,

shielded.

-CH₃ (C3,

C5)
~1.1 - 1.2 d J ≈ 6 trans

Doublet from

coupling to

adjacent

methine

proton.

H3 (eq-Me) ~2.9 - 3.1 m - cis

Methine

proton with

an equatorial

methyl.
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H5 (ax-Me) ~2.7 - 2.9 m - cis

Methine

proton with

an axial

methyl.

H2, H6

protons
~2.5 - 3.9 m - cis

Complex

multiplet

region due to

four non-

equivalent

methylene

protons.

-CH₃ (eq) ~1.1 - 1.2 d J ≈ 6 cis
Equatorial

methyl group.

-CH₃ (ax) ~1.0 - 1.1 d J ≈ 6 cis

Axial methyl

group,

typically

shielded

relative to the

equatorial

methyl.

Experimental Protocol for NMR Data Acquisition
Sample Preparation: Dissolve 5-10 mg of the purified dimethylmorpholine isomer in ~0.6 mL

of deuterated chloroform (CDCl₃). Add tetramethylsilane (TMS) as an internal standard (0

ppm).

Instrument Setup: Utilize a 400 MHz (or higher) NMR spectrometer. Tune and shim the

instrument to ensure magnetic field homogeneity.

¹H NMR Acquisition: Acquire a standard one-pulse ¹H spectrum. Typical parameters include

a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans

(e.g., 1024 or more) will be necessary due to the lower natural abundance of ¹³C. A
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relaxation delay of 2 seconds is standard.

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to

the acquired Free Induction Decay (FID) to obtain the final spectrum.

Caption: A generalized workflow for NMR sample analysis.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring

the absorption of infrared radiation, which excites molecular vibrations. The IR spectra of the

cis and trans isomers of 3,5-dimethylmorpholine are expected to be very similar, as they

contain the same functional groups. Minor differences may be observable in the "fingerprint

region" (< 1500 cm⁻¹) due to subtle differences in bending vibrations.

Table 3: Characteristic IR Absorption Bands for 3,5-Dimethylmorpholine
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Wavenumber
(cm⁻¹)

Vibration Type
Functional
Group

Intensity Notes

3300 - 3400 N-H Stretch
Secondary

Amine
Medium

A single,

relatively sharp

peak. Its position

can be affected

by hydrogen

bonding.

2950 - 2980
C-H Asymmetric

Stretch
Alkane (-CH₃) Strong

Characteristic of

methyl groups.

2850 - 2960
C-H Symmetric

Stretch

Alkane (-CH₂, -

CH)
Strong

Overlapping

signals from all

sp³ C-H bonds in

the molecule.

1450 - 1470
C-H Bend

(Scissoring)
Alkane (-CH₂) Medium

Deformation

vibration of the

methylene

groups in the

ring.

1100 - 1130

C-O-C

Asymmetric

Stretch

Ether Strong

A prominent and

characteristic

peak for the

morpholine ring

ether linkage.[2]

1080 - 1150 C-N Stretch Amine Medium

Vibration of the

carbon-nitrogen

bonds within the

ring.

Experimental Protocol for IR Data Acquisition
Sample Preparation: As 3,5-dimethylmorpholine is a liquid at room temperature, the simplest

method is to acquire the spectrum of a neat thin film.
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Method: Place one drop of the neat liquid between two potassium bromide (KBr) or sodium

chloride (NaCl) salt plates.

Data Acquisition: Record the spectrum using a Fourier-Transform Infrared (FTIR)

spectrometer, typically over a range of 4000 to 400 cm⁻¹. Acquire at least 16 scans to ensure

a good signal-to-noise ratio.

Background Correction: A background spectrum of the clean salt plates should be recorded

and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule. For 3,5-dimethylmorpholine, Electron Ionization (EI) is a common technique that

generates a molecular ion (M⁺•) and characteristic fragment ions.

Molecular Ion and Nitrogen Rule
The molecular formula for 3,5-dimethylmorpholine is C₆H₁₃NO. Its nominal molecular weight is

115 g/mol . According to the Nitrogen Rule, a molecule with an odd number of nitrogen atoms

will have an odd nominal molecular weight. The presence of a molecular ion peak (M⁺•) at an

odd mass-to-charge ratio (m/z) of 115 is a strong indicator of a nitrogen-containing compound.

Fragmentation Analysis
The fragmentation of the morpholine ring is dominated by alpha-cleavage, which is the

cleavage of a bond adjacent to the heteroatom (N or O). This process is favorable as it leads to

the formation of a stabilized cation.

Key Fragmentation Pathways:

Loss of a Methyl Radical (-•CH₃): Alpha-cleavage at the C3 or C5 position can lead to the

expulsion of a methyl radical, resulting in a stable iminium ion fragment at m/z 100. This is

often a very prominent peak.

Ring Cleavage: Cleavage of the C-C bond alpha to the nitrogen (the C2-C3 or C5-C6 bond)

can initiate ring opening. A subsequent cleavage can lead to the loss of a neutral ethene

molecule, but the most characteristic fragments arise from cleavage next to the nitrogen.
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Loss of CH₃CHO: Another possible fragmentation involves the loss of acetaldehyde

(CH₃CHO) from the molecular ion, resulting in a fragment at m/z 71.

Primary EI Fragmentation Pathways

Molecular Ion
[C₆H₁₃NO]⁺•

m/z = 115

[M - CH₃]⁺
m/z = 100

(Iminium Ion)

 - •CH₃ (Alpha-cleavage)

[M - C₂H₄O]⁺•
m/z = 71

 - CH₃CHO

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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